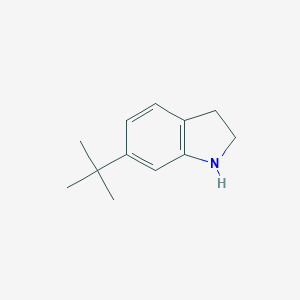

6-(tert-Butyl)indoline

Overview

Description

6-(tert-Butyl)indoline, also known as tert-Butyl indoline-1-carboxylate, is an N-substituted indoline derivative . It has a molecular formula of C13H17NO2 .

Synthesis Analysis

The synthesis of indoline derivatives, including 6-(tert-Butyl)indoline, has been a central theme in organic synthesis over the last century . A common method involves the oxidation of aniline using tert-butyl hypochlorite, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond . Another method involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .Molecular Structure Analysis

The molecular structure of 6-(tert-Butyl)indoline includes a six-membered benzene ring fused with a five-membered nitrogen-containing indoline ring .Chemical Reactions Analysis

6-(tert-Butyl)indoline can be used as a reactant in the preparation of aryl alkyl amines via alkylation reactions catalyzed by Pd . It can also be used in the preparation of allyl- and arylindolines .Physical And Chemical Properties Analysis

6-(tert-Butyl)indoline has a density of 1.1±0.1 g/cm3, a boiling point of 304.5±12.0 °C at 760 mmHg, and a flash point of 138.0±19.6 °C . It has a molar refractivity of 62.2±0.3 cm3 and a polar surface area of 30 Å2 .Scientific Research Applications

Synthesis of Alkaloid Derivatives

6-(tert-Butyl)indoline serves as a key intermediate in the synthesis of complex alkaloids. Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. They are prominent in the pharmaceutical industry for their medicinal properties . The tert-butyl group in 6-(tert-Butyl)indoline can provide steric hindrance, which is beneficial in selective reactions during the synthesis process.

Medicinal Chemistry: Anticancer and Antibacterial Agents

In medicinal chemistry, 6-(tert-Butyl)indoline derivatives have been explored for their potential as anticancer and antibacterial agents. The indoline scaffold is a common feature in many drugs and natural products, playing a significant role in cell biology . The modification of this scaffold, such as the addition of a tert-butyl group, can lead to compounds with improved pharmacological properties.

Organic Synthesis: Catalysts and Ligands

6-(tert-Butyl)indoline is used in organic synthesis, particularly in the development of catalysts and ligands. Its structure can be modified to create compounds that facilitate or accelerate chemical reactions, which is crucial in the production of various synthetic and natural products .

Drug Development: Scaffold for New Drugs

The indoline structure is integral to the development of new drug scaffolds. With the increasing incidence of diseases like cancer and bacterial resistance, researchers are turning to indoline derivatives for constructing new therapeutic agents . The tert-butyl group enhances the lipophilicity of molecules, which is important for their activity and bioavailability.

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 6-(tert-Butyl)indoline derivatives are used to study enzyme inhibition. These compounds can bind to enzymes and modulate their activity, which is valuable in understanding disease mechanisms and developing treatments .

Industrial Applications: Synthesis of Aryl Alkyl Amines

Industrially, 6-(tert-Butyl)indoline is utilized as a reactant in the preparation of aryl alkyl amines via alkylation reactions. Aryl alkyl amines are important intermediates in the manufacture of dyes, pharmaceuticals, and agrochemicals .

Mechanism of Action

Target of Action

6-(tert-Butyl)indoline is an N-substituted indoline derivative . Indoles are a significant heterocyclic system in natural products and drugs, playing a main role in cell biology . They are important types of molecules and natural products . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

Mode of Action

The compound interacts with its targets through various mechanisms. It acts as a reactant in the preparation of aryl alkyl amines via alkylation reactions catalyzed by Pd . It also participates in the preparation of allyl- and arylindolines .

Biochemical Pathways

The biochemical pathways affected by 6-(tert-Butyl)indoline are diverse. It is a reactant in the modular indole synthesis of the highly strained CDEF parent tetracycle of nodulisporic acids A and B . This suggests that it may play a role in the synthesis of these complex organic compounds.

Result of Action

The molecular and cellular effects of 6-(tert-Butyl)indoline’s action are largely determined by the specific reactions it is involved in. For instance, it is used in the synthesis of aryl alkyl amines, allyl- and arylindolines, and the highly strained CDEF parent tetracycle of nodulisporic acids A and B . The products of these reactions may have various biological activities.

Safety and Hazards

Future Directions

Indoles, including 6-(tert-Butyl)indoline, are gaining importance in medicinal and organic chemistry due to their wide range of biological activity and medicinal applications . The introduction of a tert-butyl group into some heterocycles substantially enhances their biological activity . Therefore, the synthesis of new tert-butyl-substituted heteroaromatic compounds, including 6-(tert-Butyl)indoline, is a promising area of future research .

properties

IUPAC Name |

6-tert-butyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-12(2,3)10-5-4-9-6-7-13-11(9)8-10/h4-5,8,13H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXADKCMBPNFSJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(CCN2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(tert-Butyl)indoline | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B152542.png)

![3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B152545.png)

![3-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B152548.png)

![[1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B152555.png)

![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B152572.png)